REACTION_SMILES
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[CH2:1]([CH:2]=[CH2:3])[O:4][c:5]1[cH:6][cH:7][c:8]([CH:11]([C:12]([CH3:13])([CH3:14])[CH3:15])[OH:16])[cH:9][cH:10]1.[CH3:17][SiH:18]([CH3:19])[CH3:20].[Cl:28][CH2:29][Cl:30].[OH:21][C:22]([C:23]([F:24])([F:25])[F:26])=[O:27]>>[CH2:1]([CH:2]=[CH2:3])[O:4][c:5]1[cH:6][cH:7][c:8]([CH2:11][C:12]([CH3:13])([CH3:14])[CH3:15])[cH:9][cH:10]1
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Name
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C=CCOc1ccc(C(O)C(C)(C)C)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOc1ccc(C(O)C(C)(C)C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[SiH](C)C
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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C=CCOc1ccc(CC(C)(C)C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |